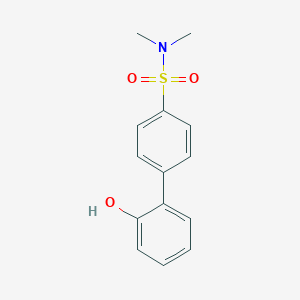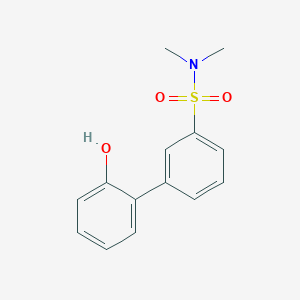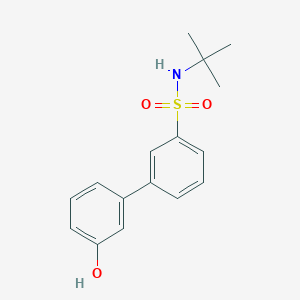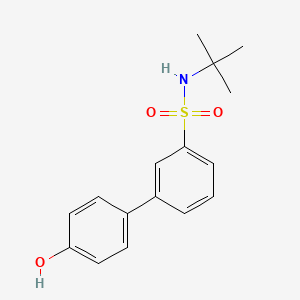
5-(Furan-2-yl)-3-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)-3-methylphenol, 95%, is a chemical compound with a unique structure and properties. It is a phenolic compound with a furan ring, and is an important intermediate in the synthesis of other compounds. The compound has been studied extensively in recent years due to its potential applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
5-(Furan-2-yl)-3-methylphenol, 95%, has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, including drugs, dyes, and other chemicals. It has also been used as a reagent in the synthesis of functionalized polymers, and as a catalyst in the synthesis of polymeric materials. Additionally, the compound has been used in the synthesis of polymeric nanomaterials, and in the preparation of polymeric nanomaterials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Furan-2-yl)-3-methylphenol, 95%, is not yet fully understood. However, it is believed that the compound acts as a catalyst in the condensation reaction between 3-methylphenol and furfural. It is also believed to be involved in the formation of polymeric nanomaterials, and to be involved in the formation of functionalized polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Furan-2-yl)-3-methylphenol, 95%, are not yet fully understood. However, it is believed that the compound has antioxidant properties, and may be involved in the regulation of cellular processes. Additionally, the compound has been shown to have antibacterial and antifungal properties, and may be involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(Furan-2-yl)-3-methylphenol, 95%, in lab experiments include its availability, low cost, and ease of synthesis. Additionally, the compound has a high level of purity, and is highly reactive, making it suitable for a variety of reactions. The main limitation of the compound is its relatively short shelf-life, which can be extended by storing it in a cool, dark place.
Zukünftige Richtungen
The future directions of 5-(Furan-2-yl)-3-methylphenol, 95%, include further research into its biochemical and physiological effects, as well as its potential applications in the field of scientific research. Additionally, further research could be conducted into the synthesis of functionalized polymers, and into the synthesis of polymeric nanomaterials. Finally, research could be conducted into the development of new methods for the synthesis of the compound, as well as the development of new applications for the compound.
Synthesemethoden
The synthesis of 5-(Furan-2-yl)-3-methylphenol, 95%, is usually achieved through a condensation reaction between 3-methylphenol and furfural. This reaction proceeds in the presence of an acid catalyst, such as sulfuric acid, and is typically conducted at a temperature of 80-90°C. The reaction is usually completed in a few hours, and yields a product with 95% purity.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-8-5-9(7-10(12)6-8)11-3-2-4-13-11/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPMXFLOBXQFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683660 |
Source


|
| Record name | 3-(Furan-2-yl)-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261900-61-1 |
Source


|
| Record name | 3-(Furan-2-yl)-5-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370709.png)
![2-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370712.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370731.png)


![3-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370748.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370760.png)

![4-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370765.png)